molecular formula C19H18N4O3S B11566886 2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-methyl-1H-benzimidazole

2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-methyl-1H-benzimidazole

Cat. No.: B11566886
M. Wt: 382.4 g/mol
InChI Key: MUDLIHNYGZHOKE-UHFFFAOYSA-N
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Description

2-({[3-(2,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5-METHYL-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a benzodiazole ring, a 1,2,4-oxadiazole ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(2,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5-METHYL-1H-1,3-BENZODIAZOLE typically involves multiple steps. The process begins with the preparation of the 1,2,4-oxadiazole ring, which is then coupled with the dimethoxyphenyl group. The final step involves the introduction of the benzodiazole ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the synthesis process. The use of advanced purification techniques, such as chromatography, is also essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-({[3-(2,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5-METHYL-1H-1,3-BENZODIAZOLE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols and other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions typically require controlled conditions, including specific pH levels and temperatures, to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides, while reduction reactions can produce thiols.

Scientific Research Applications

2-({[3-(2,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5-METHYL-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-({[3-(2,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5-METHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-({[3-(2,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5-METHYL-1H-1,3-BENZODIAZOLE include:

Uniqueness

The uniqueness of 2-({[3-(2,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5-METHYL-1H-1,3-BENZODIAZOLE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H18N4O3S

Molecular Weight

382.4 g/mol

IUPAC Name

3-(2,4-dimethoxyphenyl)-5-[(6-methyl-1H-benzimidazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazole

InChI

InChI=1S/C19H18N4O3S/c1-11-4-7-14-15(8-11)21-19(20-14)27-10-17-22-18(23-26-17)13-6-5-12(24-2)9-16(13)25-3/h4-9H,10H2,1-3H3,(H,20,21)

InChI Key

MUDLIHNYGZHOKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC3=NC(=NO3)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

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